6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
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Overview
Description
4’-Chloro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, commonly referred to as 4’-ClHEPT, is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoline core with a chlorine atom at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-ClHEPT typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.
Industrial Production Methods: In an industrial setting, the production of 4’-ClHEPT can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4’-ClHEPT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrroloquinoline derivatives.
Scientific Research Applications
4’-ClHEPT has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: 4’-ClHEPT is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4’-ClHEPT involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis.
Comparison with Similar Compounds
4’-ClHEPT can be compared with other similar heterocyclic compounds, such as:
4’-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Similar structure but with a bromine atom instead of chlorine.
4’-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom at the 4’ position in 4’-ClHEPT imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for further research and development.
Properties
CAS No. |
125056-62-4 |
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Molecular Formula |
C14H15ClN2O4S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20) |
InChI Key |
ONTQHBVQFIZIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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